EP2 Receptor Functional Potency: Taprenepag Isopropyl vs. Omidenepag Isopropyl
Taprenepag (the active metabolite CP-544326) exhibits an EC50 of 2.8 nM for cAMP elevation in HEK293 cells expressing human EP2 . In comparison, the active metabolite of omidenepag isopropyl (omidenepag) has a reported EC50 ranging from 3.9 to 8.3 nM in a similar functional assay [1]. This indicates taprenepag is approximately 1.4- to 3.0-fold more potent in vitro at the human EP2 receptor.
| Evidence Dimension | Functional agonist potency at human EP2 receptor |
|---|---|
| Target Compound Data | EC50 = 2.8 nM |
| Comparator Or Baseline | Omidenepag (active metabolite of omidenepag isopropyl): EC50 = 3.9–8.3 nM |
| Quantified Difference | Taprenepag is 1.4- to 3.0-fold more potent |
| Conditions | cAMP accumulation assay in HEK293 cells expressing human EP2 receptor |
Why This Matters
Higher in vitro potency may translate to a lower required therapeutic dose or a greater margin of safety, which is a critical parameter for formulation development and preclinical efficacy studies.
- [1] Sharif, N. A. (2024). Human experience and efficacy of omidenepag isopropyl (Eybelis®; Omlonti®): Discovery to approval of the novel non-prostaglandin EP2-receptor-selective agonist ocular hypotensive drug. Current Opinion in Pharmacology, 74, 102386. https://www.ncbi.nlm.nih.gov/m/pubmed.16418439/38168596/?i=5&from=/35510270/related#fft View Source
